N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
Overview
Description
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide is a chemical compound with a unique structure that combines the adamantane framework with a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide typically involves the reaction of adamantan-2-one with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s unique structure allows it to engage in multiple hydrogen bonds, which can influence its biological activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N’-(adamantan-2-ylidene)hydrazide derivatives: These compounds share a similar adamantane framework and exhibit comparable chemical properties.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, also feature the adamantane structure.
Uniqueness
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide stands out due to its combination of the adamantane framework with a carbohydrazide moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in other adamantane derivatives .
Properties
IUPAC Name |
tert-butyl N-(2-adamantylideneamino)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-12H,4-8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZBMSRCANUROB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1C2CC3CC(C2)CC1C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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